molecular formula C7H15N B3054601 3-Buten-1-amine, N-ethyl-N-methyl- CAS No. 61308-10-9

3-Buten-1-amine, N-ethyl-N-methyl-

Cat. No.: B3054601
CAS No.: 61308-10-9
M. Wt: 113.2 g/mol
InChI Key: JSZYJLWPFIRXNJ-UHFFFAOYSA-N
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Description

3-Buten-1-amine, N-ethyl-N-methyl- is a small molecule organic compound with the molecular formula C7H15N. It is a versatile intermediate used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and fine chemicals. This compound is chiral, meaning it has enantiomers that exhibit different biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Buten-1-amine, N-ethyl-N-methyl- can be synthesized through several methods. One common synthetic route involves the alkylation of 3-buten-1-amine with ethyl iodide and methyl iodide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of 3-Buten-1-amine, N-ethyl-N-methyl- often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-Buten-1-amine, N-ethyl-N-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Alkyl halides and acyl chlorides are often used as reagents in substitution reactions.

Major Products Formed

The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Buten-1-amine, N-ethyl-N-methyl- has been extensively studied for its biological activities. It exhibits antitumor, antifungal, and antimicrobial properties. This compound is also used as a chiral building block in the synthesis of pharmaceuticals. Derivatives of 3-Buten-1-amine, N-ethyl-N-methyl- have shown improved biological activities, such as enhanced anticancer and antifungal effects.

Mechanism of Action

The mechanism of action of 3-Buten-1-amine, N-ethyl-N-methyl- is not fully understood. studies suggest that it exerts its biological activities by inhibiting enzymes involved in various metabolic pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it inhibits farnesyltransferase, an enzyme involved in cholesterol biosynthesis.

Comparison with Similar Compounds

Similar Compounds

    3-Buten-1-amine: A simpler analog without the ethyl and methyl substitutions.

    N-Ethyl-N-methyl-3-buten-1-amine: Another analog with different substitution patterns.

    3-Buten-1-ol: An alcohol analog with similar structural features.

Uniqueness

3-Buten-1-amine, N-ethyl-N-methyl- is unique due to its chiral nature and the presence of both ethyl and methyl groups, which contribute to its distinct biological activities and versatility as a synthetic intermediate.

Properties

IUPAC Name

N-ethyl-N-methylbut-3-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-4-6-7-8(3)5-2/h4H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZYJLWPFIRXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338879
Record name 3-Buten-1-amine, N-ethyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61308-10-9
Record name 3-Buten-1-amine, N-ethyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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